3-Methyl-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide
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Overview
Description
3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-D]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring a pyrazolo[3,4-D]pyrimidine core, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide typically involves the following steps :
Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-methyl-1-phenyl-5-pyrazolone and aromatic aldehydes, in the presence of a catalyst like thiourea.
Hydrazide Formation: The resulting pyrazolo[3,4-D]pyrimidine intermediate is then reacted with benzohydrazide under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced hydrazide derivatives.
Substitution: Alkylated hydrazide derivatives.
Scientific Research Applications
3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide involves its interaction with molecular targets such as CDKs. The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Phenylpyrazolo[3,4-D]pyrimidine-Based Compounds: These derivatives have been studied for their anticancer and antimicrobial properties.
1H-Pyrazolo[3,4-D]pyrimidin-4-amine: Another related compound with potential therapeutic applications.
Uniqueness
3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide stands out due to its specific hydrazide moiety, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C19H16N6O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C19H16N6O/c1-13-6-5-7-14(10-13)19(26)24-23-17-16-11-22-25(18(16)21-12-20-17)15-8-3-2-4-9-15/h2-12H,1H3,(H,24,26)(H,20,21,23) |
InChI Key |
SNQIUTBNJIWSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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